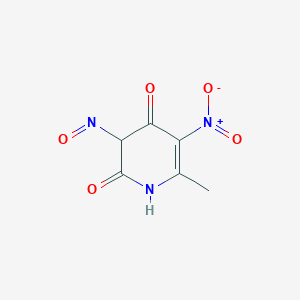
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of nitrosopyridines. These compounds are characterized by the presence of nitroso and nitro functional groups attached to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione typically involves the nitration of a pyridine derivative followed by nitrosation. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and controlled temperatures to ensure the selective introduction of nitro and nitroso groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Methyl-3,5-dinitropyridine-2,4(1H,3H)-dione, while reduction may produce 6-Methyl-5-amino-3-nitrosopyridine-2,4(1H,3H)-dione.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that may affect cellular processes. The specific pathways and targets depend on the context of its application and the biological system under study.
類似化合物との比較
Similar Compounds
6-Methyl-5-nitropyridine-2,4(1H,3H)-dione: Lacks the nitroso group.
5-Nitro-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the methyl group.
6-Methyl-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the nitro group.
Uniqueness
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88499-62-1 |
|---|---|
分子式 |
C6H5N3O5 |
分子量 |
199.12 g/mol |
IUPAC名 |
6-methyl-5-nitro-3-nitroso-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H5N3O5/c1-2-4(9(13)14)5(10)3(8-12)6(11)7-2/h3H,1H3,(H,7,11) |
InChIキー |
FDJRKXGRMHYPLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(C(=O)N1)N=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



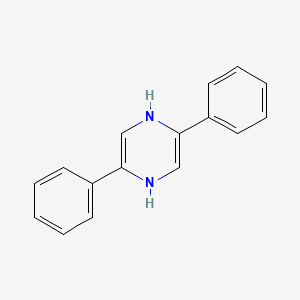
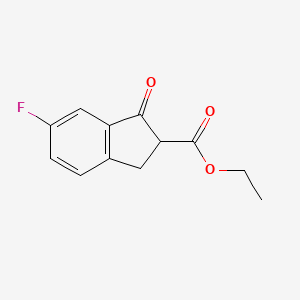
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
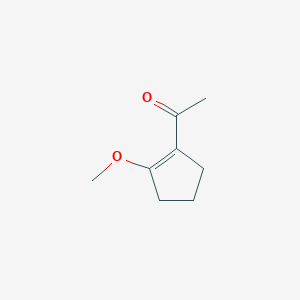
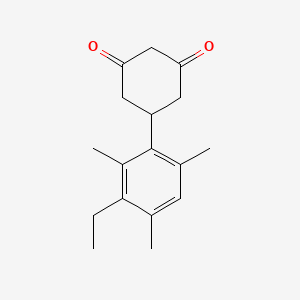
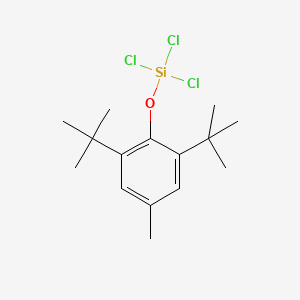
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)

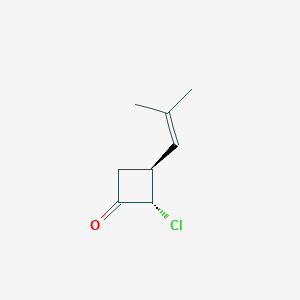
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

